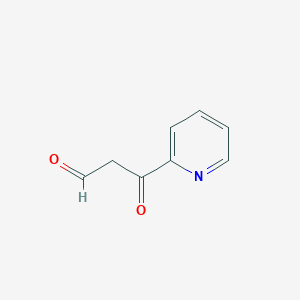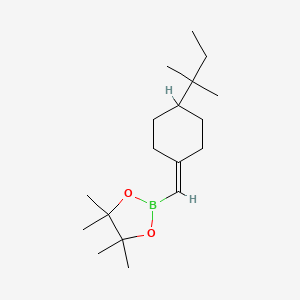
4,4,5,5-Tetramethyl-2-((4-(tert-pentyl)cyclohexylidene)methyl)-1,3,2-dioxaborolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4,5,5-Tetramethyl-2-((4-(tert-pentyl)cyclohexylidene)methyl)-1,3,2-dioxaborolane is an organic compound that belongs to the class of boronic esters This compound is characterized by its unique structure, which includes a boron atom bonded to two oxygen atoms and a carbon atom, forming a dioxaborolane ring
準備方法
The synthesis of 4,4,5,5-Tetramethyl-2-((4-(tert-pentyl)cyclohexylidene)methyl)-1,3,2-dioxaborolane typically involves the reaction of a suitable boronic acid or boronic ester with a cyclohexylidene derivative. The reaction conditions often require the use of a catalyst, such as palladium or nickel, and may be carried out under an inert atmosphere to prevent oxidation. Industrial production methods may involve large-scale reactions in batch or continuous flow reactors, ensuring high yield and purity of the final product.
化学反応の分析
This compound undergoes various chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or borates.
Reduction: Reduction reactions can convert the cyclohexylidene group to a cyclohexyl group.
Substitution: The dioxaborolane ring can participate in substitution reactions, where one of the oxygen atoms is replaced by another group. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenated compounds for substitution. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
4,4,5,5-Tetramethyl-2-((4-(tert-pentyl)cyclohexylidene)methyl)-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound can be used in the development of boron-containing drugs and as a probe for studying biological systems.
Medicine: Its boron content makes it a candidate for boron neutron capture therapy (BNCT), a type of cancer treatment.
Industry: It is used in the production of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
作用機序
The mechanism by which 4,4,5,5-Tetramethyl-2-((4-(tert-pentyl)cyclohexylidene)methyl)-1,3,2-dioxaborolane exerts its effects involves the interaction of the boron atom with various molecular targets. The boron atom can form reversible covalent bonds with diols, amines, and other nucleophiles, making it a versatile tool in chemical biology. The pathways involved may include the inhibition of enzymes, modulation of receptor activity, and alteration of cellular signaling processes.
類似化合物との比較
Similar compounds to 4,4,5,5-Tetramethyl-2-((4-(tert-pentyl)cyclohexylidene)methyl)-1,3,2-dioxaborolane include other boronic esters and boronic acids. These compounds share the boron-oxygen-carbon framework but differ in their substituents, which can significantly impact their reactivity and applications. For example:
Phenylboronic acid: Used in Suzuki coupling reactions.
Pinacolborane: A reducing agent in organic synthesis.
Boronic acid derivatives: Utilized in the development of sensors and drug delivery systems
This comprehensive overview highlights the significance of this compound in various fields of research and industry. Its unique structure and reactivity make it a valuable compound for further exploration and development.
特性
分子式 |
C18H33BO2 |
|---|---|
分子量 |
292.3 g/mol |
IUPAC名 |
4,4,5,5-tetramethyl-2-[[4-(2-methylbutan-2-yl)cyclohexylidene]methyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C18H33BO2/c1-8-16(2,3)15-11-9-14(10-12-15)13-19-20-17(4,5)18(6,7)21-19/h13,15H,8-12H2,1-7H3 |
InChIキー |
NYSNYZRWBKDDAA-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C=C2CCC(CC2)C(C)(C)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



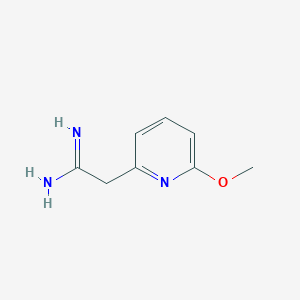

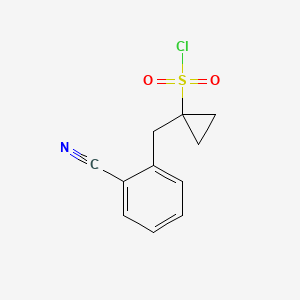
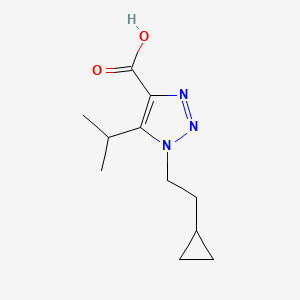
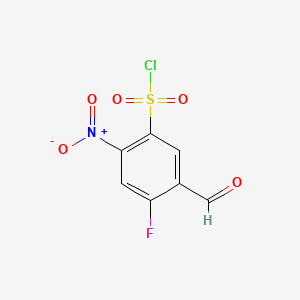
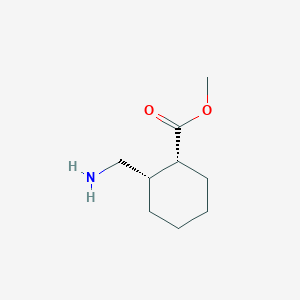

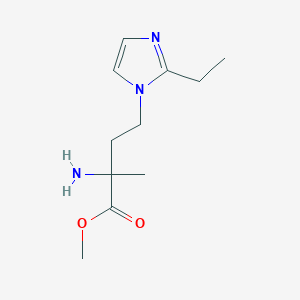
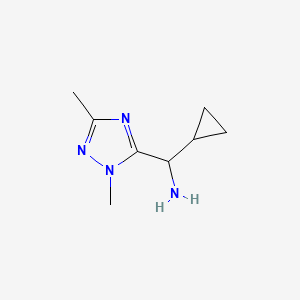
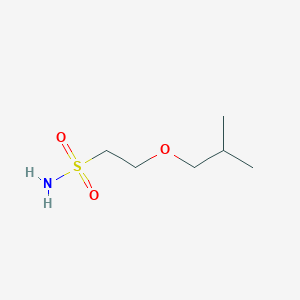
![Sodium dibenzo[b,d]furan-2-sulfinate](/img/structure/B13632779.png)
![1-[(E)-{[5-(4-methoxyphenyl)furan-2-yl]methylidene}amino]imidazolidine-2,4-dione](/img/structure/B13632780.png)
